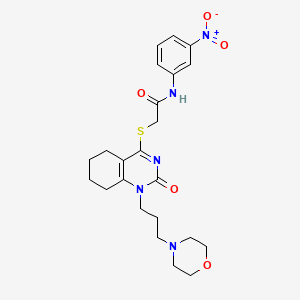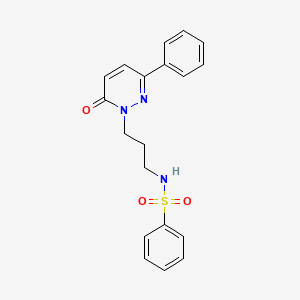![molecular formula C18H25Cl2N3O2S B2466721 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216434-49-9](/img/structure/B2466721.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by reacting certain ketones with arylthiosemicarbazides .
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves the reaction of a ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction produces carbothioamides, which can then react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and varies depending on the specific substituents present on the thiazole ring .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, carbothioamides can react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have shown promising antioxidant activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Anticonvulsant Agents : Research by M. Amir et al. (2011) focused on synthesizing benzothiazole derivatives, including morpholino derivatives, as promising anticonvulsant lead compounds. These compounds were evaluated for their in vivo anticonvulsant activity and acute toxicity, with in silico drug-likeness parameters investigated to assess drug absorption and brain penetration potential (M. Amir, Sabaa Asif, Israr Ali, M. Hassan, 2011).
Integrin Inhibitors for Pulmonary Fibrosis : P. Procopiou et al. (2018) synthesized a series of compounds, including those with morpholine substituents, targeting αvβ6 integrin for the potential treatment of idiopathic pulmonary fibrosis. This research highlights the role of specific structural features in achieving high affinity and selectivity towards αvβ6 integrin, offering a pathway for clinical investigation (P. Procopiou et al., 2018).
Antimicrobial and Antitumor Activities
Antimicrobial Agents : H. B'Bhatt and S. Sharma (2017) explored the antimicrobial potential of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated against various bacterial and fungal strains, demonstrating moderate to excellent activity. This study underscores the potential of benzothiazole derivatives as antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).
Anti-Tumor Agents : Sobhi M. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for certain compounds, highlighting the therapeutic potential of these derivatives in cancer treatment (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNOVAMIFPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)
![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)



![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)


![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)
